Head-to-Head Lipid Modulation: Pioglitazone vs. Rosiglitazone in Randomized Controlled Trials
In a meta-analysis of randomized clinical trials directly comparing pioglitazone and rosiglitazone in type 2 diabetes patients, rosiglitazone treatment resulted in significantly greater elevations in total cholesterol compared to pioglitazone [1]. Pioglitazone demonstrated superior effects on triglycerides and HDL cholesterol, with a net between-drug difference of 13.91 mg/dL for total cholesterol favoring pioglitazone [1].
| Evidence Dimension | Total Cholesterol Change |
|---|---|
| Target Compound Data | Pioglitazone: Net between-drug effect of 0 (reference) |
| Comparator Or Baseline | Rosiglitazone: Net between-drug effect +13.91 mg/dL [95% CI, 1.20 to 26.62] |
| Quantified Difference | +13.91 mg/dL higher with rosiglitazone |
| Conditions | Meta-analysis of head-to-head RCTs in type 2 diabetes patients |
Why This Matters
Procurement of pioglitazone over rosiglitazone is justified by its favorable lipid profile, which directly impacts cardiovascular risk stratification in diabetic patient cohorts.
- [1] Norris SL, Carson S, Roberts C. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis. Curr Diabetes Rev. 2007;3(2):127-139. View Source
